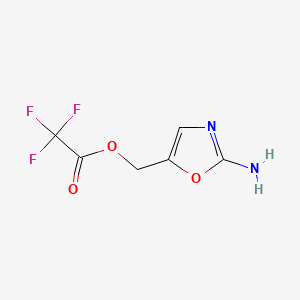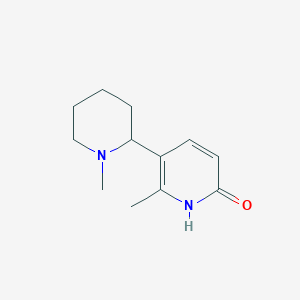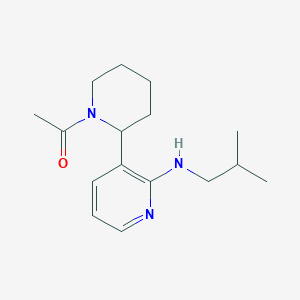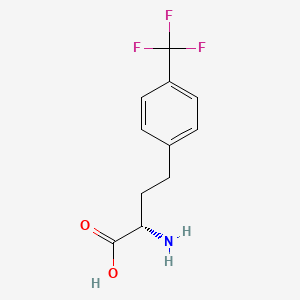![molecular formula C11H15ClF3N3 B11820185 N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)
N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is a synthetic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, an amino group, and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Intermediate: The synthesis begins with the preparation of a trifluoromethyl intermediate, which can be achieved through the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group. This step often requires the use of amine sources and catalysts to facilitate the reaction.
Hydrazine Formation: The final step involves the formation of the phenylhydrazine moiety. This can be achieved through the reaction of the intermediate with phenylhydrazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the amino and phenylhydrazine groups facilitate specific interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Chitosan Functionalized Compounds: Used in food packaging and preservation.
Uniqueness
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more versatile compared to similar compounds, particularly in applications requiring high binding affinity and specificity.
Properties
Molecular Formula |
C11H15ClF3N3 |
|---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride |
InChI |
InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10(7-4-8-15)17-16-9-5-2-1-3-6-9;/h1-3,5-6,16H,4,7-8,15H2;1H/b17-10-; |
InChI Key |
BRXWZVVAAZXBLN-HVHKRRFMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/CCCN)\C(F)(F)F.Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(CCCN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)




![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)


![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
